Trityl 2-(tritylamino)acetate
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Overview
Description
Trityl 2-(tritylamino)acetate is an organic compound characterized by the presence of trityl groupsThese groups are often employed as protective groups for functional groups such as alcohols, thiols, and amines . The compound this compound is particularly notable for its applications in various chemical processes and its role in synthetic organic chemistry.
Preparation Methods
The synthesis of Trityl 2-(tritylamino)acetate typically involves the reaction of trityl chloride with 2-(tritylamino)acetic acid in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Trityl 2-(tritylamino)acetate undergoes various chemical reactions, including:
Substitution: The trityl groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields trityl alcohols, while reduction with lithium aluminum hydride produces trityl amines.
Scientific Research Applications
Trityl 2-(tritylamino)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a protective group in peptide synthesis and carbohydrate chemistry. The stability of the trityl group makes it ideal for protecting sensitive functional groups during multi-step syntheses.
Mechanism of Action
The mechanism of action of Trityl 2-(tritylamino)acetate involves the stabilization of reactive intermediates through the trityl groups. The trityl groups act as electron-withdrawing groups, which can stabilize carbocations and other reactive species. This stabilization is crucial in various organic reactions, such as hydride abstraction and nucleophilic substitution .
Molecular targets and pathways involved in the action of this compound include the formation of stable trityl cations, which can participate in further chemical transformations. The trityl groups also facilitate the selective protection and deprotection of functional groups in complex organic syntheses .
Comparison with Similar Compounds
Trityl 2-(tritylamino)acetate can be compared with other trityl-containing compounds, such as:
Trityl chloride: Used as a reagent for introducing trityl groups into molecules.
Trityl alcohol: Formed through the oxidation of trityl groups and used as an intermediate in organic synthesis.
Trityl amine: Produced by the reduction of trityl groups and used in the synthesis of amine derivatives.
The uniqueness of this compound lies in its dual functionality, combining the properties of trityl groups with the reactivity of amino and acetate groups. This combination allows for versatile applications in both synthetic and analytical chemistry.
Properties
CAS No. |
6662-92-6 |
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Molecular Formula |
C40H33NO2 |
Molecular Weight |
559.7 g/mol |
IUPAC Name |
trityl 2-(tritylamino)acetate |
InChI |
InChI=1S/C40H33NO2/c42-38(43-40(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37)31-41-39(32-19-7-1-8-20-32,33-21-9-2-10-22-33)34-23-11-3-12-24-34/h1-30,41H,31H2 |
InChI Key |
HSDGBJMNMXUVMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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